molecular formula C8H9FN2O3 B13907557 Methyl 5-amino-3-fluoro-2-methoxy-pyridine-4-carboxylate

Methyl 5-amino-3-fluoro-2-methoxy-pyridine-4-carboxylate

Cat. No.: B13907557
M. Wt: 200.17 g/mol
InChI Key: IQMLFRBCEGVILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-3-fluoro-2-methoxy-pyridine-4-carboxylate is a heterocyclic organic compound with a pyridine ring structure This compound is of interest due to its unique combination of functional groups, including an amino group, a fluoro substituent, a methoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-3-fluoro-2-methoxy-pyridine-4-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, 3-fluoro-2-methoxypyridine, is nitrated to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Esterification: The carboxylate group is introduced through esterification with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high

Properties

Molecular Formula

C8H9FN2O3

Molecular Weight

200.17 g/mol

IUPAC Name

methyl 5-amino-3-fluoro-2-methoxypyridine-4-carboxylate

InChI

InChI=1S/C8H9FN2O3/c1-13-7-6(9)5(8(12)14-2)4(10)3-11-7/h3H,10H2,1-2H3

InChI Key

IQMLFRBCEGVILS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1F)C(=O)OC)N

Origin of Product

United States

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